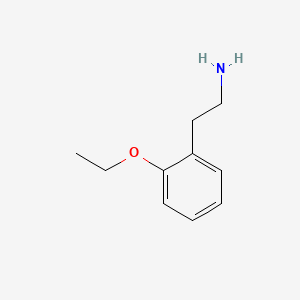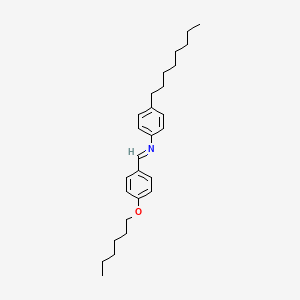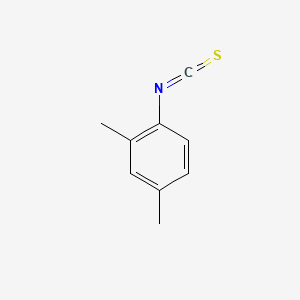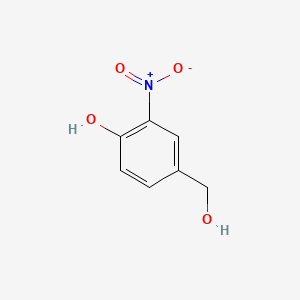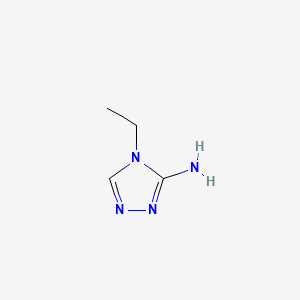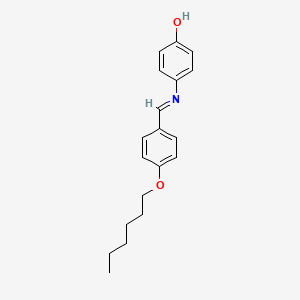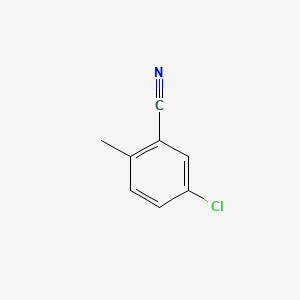
p-Phenylstyrene oxide
Descripción general
Descripción
p-Phenylstyrene oxide is a compound that can be associated with the functionalization and modification of materials such as graphene oxide and polymers. It is not directly mentioned in the provided papers, but its structural components and derivatives, such as poly(p-phenylene) and polystyrene, are extensively studied for their applications in creating electrically conductive and thermally stable composites, as well as for their ability to form blends and copolymers with unique properties .
Synthesis Analysis
The synthesis of materials related to p-Phenylstyrene oxide involves various chemical reactions. For instance, graphene oxide can be functionalized and reduced with p-phenylene diamine, which is structurally related to p-Phenylstyrene, to significantly increase its electrical conductivity . Additionally, rod-coil block copolymers can be synthesized by using end-functionalized poly(p-phenylene)s, which are rigid rods, and combining them with flexible coils such as polystyrene .
Molecular Structure Analysis
The molecular structure of materials related to p-Phenylstyrene oxide plays a crucial role in their properties and applications. For example, the compatibility of polystyrene with poly(phenylene oxide) is influenced by the molecular weight and entanglement properties of the polymers, which affect their microstructure and toughness . The molecular structure also determines the self-assembly behavior of block copolymers at interfaces, as seen in the study of polystyrene-block-poly(ethylene oxide) .
Chemical Reactions Analysis
Chemical reactions involving p-Phenylstyrene oxide derivatives include nucleophilic substitution reactions, where the hydroxyl groups of graphene oxide act as nucleophiles to be functionalized with polystyrene containing phenyl groups . The formation of ester bonds between the hydroxyl groups of poly(4-hydroxystyrene) and phenylboronic acids in coassembled nanoparticles is another example of a chemical reaction relevant to the study of p-Phenylstyrene oxide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials related to p-Phenylstyrene oxide are diverse and depend on their molecular structure and composition. For instance, the electrical conductivity and thermal stability of polystyrene composites can be significantly enhanced by the incorporation of functionalized graphene oxide . The miscibility and phase behavior of polymer blends, such as those of polystyrene with poly(phenylene oxide), are determined by their intermolecular interactions and can be studied using techniques like neutron scattering . The functionalization of polymers can also lead to improved mechanical properties and the ability to respond to stimuli such as glucose .
Aplicaciones Científicas De Investigación
Photocatalytic Degradation
Polystyrene, containing phenyl rings such as p-Phenylstyrene, can undergo photocatalytic degradation. A study by Bandyopadhyay and Basak (2007) demonstrated that zinc oxide (ZnO) acts as a catalyst, enhancing ultraviolet light degradation of polystyrene. This process is relevant for addressing environmental concerns related to polystyrene waste (Bandyopadhyay & Basak, 2007).
Polymer Membranes for Fuel Cells
In the context of fuel cells, commercial polymers like polystyrene (PS) have been explored for their potential as proton exchange membranes. Smitha, Sridhar, and Khan (2003) conducted a study where polystyrene, among other polymers, was sulfonated to assess its suitability in fuel cells. They found that these membranes exhibit properties comparable to commercially available Nafion membranes, suggesting potential applications in inexpensive and robust fuel cell technology (Smitha, Sridhar, & Khan, 2003).
Electrically Conductive and Thermally Stable Composites
The functionalization of graphene oxide with p-phenylene diamine in polystyrene composites has been studied for its electrical conductivity and thermal stability. Ma et al. (2012) showed that this functionalization significantly increases the electrical conductivity of graphene oxide, making it suitable for applications in electrically conductive materials (Ma et al., 2012).
Nanocomposite Materials
Polystyrene nanocomposites, incorporating elements like zinc oxide, have been researched for their mechanical, electrical, and thermal properties. Ma, Chen, and Kuan (2005) found that these nanocomposites exhibit improved antistatic characteristics and enhanced thermal stability, indicating potential applications in various industrial sectors (Ma, Chen, & Kuan, 2005).
Water Treatment Applications
Nanocomposites using polystyrene as a base have been applied in water treatment. Zhang et al. (2018) studied polystyrene-based nanoferric oxide composites for phosphate removal in water decontamination. They observed enhanced phosphate removal, indicating the potential of these materials in advanced water treatment technologies (Zhang et al., 2018).
Solar Fuel Generation
The use of polystyrene-based assemblies in solar fuel generation has been explored. Jiang et al. (2017) synthesized a polystyrene-based chromophore-catalyst assembly for water oxidation and organic compound oxidation in solar fuel generation, demonstrating the potential of polystyrene in renewable energy technologies (Jiang et al., 2017).
Safety And Hazards
The safety and hazards of p-Phenylstyrene oxide are not explicitly mentioned in the search results. However, it is always recommended to handle chemicals with appropriate safety measures.
Direcciones Futuras
The future directions of p-Phenylstyrene oxide are not explicitly mentioned in the search results. However, the field of catalytic chemistry, which could potentially involve compounds like p-Phenylstyrene oxide, is expected to evolve from trial-and-error to rational design4. This is due to the maturing theory-experiment joint research schemes and the increasing abilities to explore the dynamic nature of catalysts under reaction conditions4.
Please note that this information is based on the available search results and may not cover all aspects of p-Phenylstyrene oxide. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-15-14/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLPVNAKBNBWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957502 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Phenylstyrene oxide | |
CAS RN |
36099-26-0 | |
| Record name | 2-[1,1′-Biphenyl]-4-yloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36099-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, (1,1'-biphenyl)-4-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036099260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



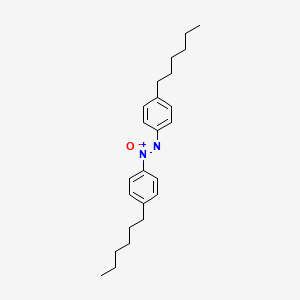
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
